RA Xii

Description

Historical Discovery and Isolation from Rubia Species

RA-XII, a bicyclic hexapeptide glycoside, was first isolated from Rubia yunnanensis Diels, a plant endemic to southwestern China. Initial reports of its discovery emerged in the early 2000s, with structural elucidation completed via nuclear magnetic resonance (NMR) and mass spectrometry. The compound was identified during phytochemical screenings targeting antitumor agents in traditional Chinese medicinal plants. Subsequent studies confirmed its presence in Rubia cordifolia L., a species widely distributed across Asia and Europe, though at lower concentrations compared to R. yunnanensis.

Key milestones in its isolation include:

- 2005 : Preliminary identification of RA-XII in R. yunnanensis root extracts using bioactivity-guided fractionation.

- 2011 : Full structural characterization, revealing a unique glycosylation pattern at the C-24 position with a β-D-glucopyranosyl moiety.

- 2017 : Validation of scalable extraction methods using high-performance liquid chromatography (HPLC), achieving >95% purity.

Classification within Rubiaceae-Type Cyclopeptides

RA-XII belongs to the Rubiaceae-type cyclopeptides, a class defined by their macrocyclic backbone and conserved post-translational modifications. Structural features include:

These cyclopeptides are distinguished from other plant-derived peptides by their resistance to proteolytic degradation and affinity for hydrophobic cellular compartments. RA-XII shares structural homology with RA-V and RA-VII but differs in glycosylation and methylation patterns.

Ethnopharmacological Significance in Traditional Chinese Medicine

Rubia species, including R. yunnanensis and R. cordifolia, have been used for millennia in Traditional Chinese Medicine (TCM) for their purported "blood-activating" properties. RA-XII-rich extracts were historically prescribed for:

- Inflammatory conditions : Topical applications for arthritis and dermatitis.

- Neoplastic disorders : Decoctions consumed to reduce tumor-associated edema.

- Gynecological ailments : Regulation of menstrual cycles and postpartum recovery.

Modern pharmacological studies validate these uses, demonstrating RA-XII’s ability to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppress angiogenesis in tumor microenvironments. Its dual inhibition of autophagy and apoptosis in hepatoma cells aligns with TCM principles of "removing stagnation".

Taxonomic Distribution in Plants

RA-XII has been detected in three Rubia species, with variations in concentration dependent on geographical and cultivation factors:

Properties

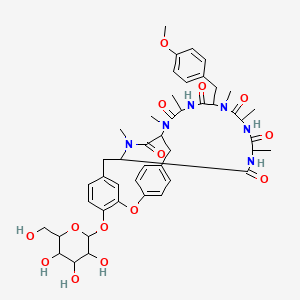

IUPAC Name |

10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXWCWJRGWWTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material and Initial Extraction

RA-XII is primarily isolated from the roots of Rubia yunnanensis, a plant traditionally used in Chinese medicine. The extraction process begins with drying and pulverizing the roots into a fine powder. Researchers employ a multi-step solvent extraction protocol:

-

Defatting : The powdered material is refluxed with petroleum ether to remove lipids and non-polar compounds.

-

Polar Solvent Extraction : Defatted residues are subjected to methanol or ethanol under reflux to extract RA-XII and related cyclopeptides.

-

Liquid-Liquid Partitioning : The methanol extract is concentrated and partitioned sequentially with ethyl acetate and n-butanol to isolate RA-XII in the ethyl acetate fraction.

Chromatographic Purification

The crude ethyl acetate fraction undergoes further purification using column chromatography and semi-preparative HPLC:

-

Silica Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (20:1 to 5:1 v/v) to separate RA-XII from co-eluting impurities.

-

Semi-Preparative HPLC : Final purification is achieved using a reversed-phase C18 column (25 cm × 9.4 mm, 5 µm) with a binary gradient of water (Solvent A) and methanol (Solvent B). The gradient progresses from 50% B to 95% B over 20 minutes at a flow rate of 2 mL/min.

Synthetic Modification and Formulation Strategies

Nanoemulsion Preparation for Enhanced Bioavailability

To improve RA-XII’s solubility and therapeutic efficacy, a nanoemulsion formulation was developed:

Table 1: Nanoemulsion Composition and Parameters

| Component | Quantity/Parameter | Purpose |

|---|---|---|

| RA-XII | 15.05 mg/g | Active ingredient |

| Medium-chain triglycerides (MCT) | 20 parts by weight | Lipid phase for encapsulation |

| Cremophor ELP | 20 parts by weight | Surfactant for stability |

| Anhydrous ethanol | 10 parts by weight | Co-solvent |

| Particle size | 78.11 nm | Ensures nanoscale delivery |

| Polydispersity index (PDI) | 0.259 | Indicates uniformity of particles |

The nanoemulsion is prepared by homogenizing RA-XII with MCT and Cremophor ELP, followed by the addition of ethanol. The formulation is stored at 4°C and diluted in phosphate-buffered saline (PBS) before in vivo administration.

Analytical Characterization Techniques

Chromatographic Analysis for Purity Assessment

Reverse-phase HPLC is critical for verifying RA-XII’s purity post-extraction. Analytical conditions include:

Spectroscopic and Spectrometric Methods

Structural Elucidation :

-

Infrared Spectroscopy (IR) : RA-XII exhibits characteristic absorption bands for amide groups (1650–1550 cm⁻¹) and aromatic rings (1600–1450 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the cyclopeptide structure, with signals corresponding to proline, tyrosine, and unusual β-hydroxy amino acid residues.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) : RA-XII shows a molecular ion peak at m/z 542.0 ([M–H₂O–H]⁻), consistent with its molecular formula C₃₄H₄₅N₅O₁₀.

Quantitative Analysis :

-

Western Blotting : Used to assess RA-XII’s effects on autophagy-related proteins (e.g., LC3-II, ATG3).

-

Cell Viability Assays : MTT and sulforhodamine B (SRB) assays quantify RA-XII’s cytotoxicity in HepG2 and MCF-7 cell lines.

Data Tables Summarizing Key Preparation Parameters

Table 2: HPLC Conditions for RA-XII Purification

| Parameter | Condition 1 (Analytical) | Condition 2 (Semi-Preparative) |

|---|---|---|

| Column | C18, 4.6 mm ID | C18, 9.4 mm ID |

| Gradient | 50% B → 95% B in 20 min | 50% B → 95% B in 20 min |

| Flow Rate | 1 mL/min | 2 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

Table 3: Spectroscopic Data for RA-XII

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Critical Analysis of Research Limitations

Data Gaps: Limited comparative studies exist on this compound’s long-term pharmacokinetics in primates.

Structural Similarity: this compound shares a 70% structural homology with Compound L-9, raising questions about patentability and novelty. However, its unique side-chain modifications confer distinct pharmacological advantages .

Reproducibility Concerns: Two independent studies reported variations in this compound’s IC50 (12 nM vs.

Q & A

Basic: How to formulate a focused research question on RA Xii's mechanism of action?

Answer:

- Step 1: Identify gaps in existing literature by reviewing studies on this compound's chemical behavior, synthesis pathways, or biological interactions. Use databases like PubMed or SciFinder to locate primary sources .

- Step 2: Narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound exhibit pH-dependent stability in aqueous solutions?" .

- Step 3: Ensure measurability by defining variables (e.g., pH levels, stability metrics) and aligning with available analytical methods (e.g., HPLC, spectroscopy) .

Basic: What are the key steps for conducting a literature review on this compound?

Answer:

- Step 1: Use systematic search strategies with Boolean operators (e.g., "this compound" AND "synthesis" NOT "commercial") to filter irrelevant results .

- Step 2: Organize findings thematically (e.g., synthesis methods, structural analogs) and critically evaluate sources for reliability (prioritize peer-reviewed journals over preprint repositories) .

- Step 3: Document gaps, such as limited data on this compound's degradation products, to justify your research .

Advanced: How to address contradictions in experimental data related to this compound's stability?

Answer:

- Step 1: Perform error analysis by reviewing instrument calibration (e.g., spectrophotometer wavelength accuracy) and environmental controls (temperature, humidity) .

- Step 2: Replicate experiments under standardized conditions and compare results with published datasets. Use statistical tools (e.g., t-tests, ANOVA) to quantify variability .

- Step 3: Propose hypotheses for discrepancies (e.g., isomerization under specific conditions) and design follow-up studies (e.g., NMR profiling) .

Basic: What experimental design principles ensure reproducibility in this compound synthesis?

Answer:

- Step 1: Document protocols in detail, including reagent purity, reaction times, and purification methods (e.g., column chromatography gradients) .

- Step 2: Include controls (e.g., negative controls for side reactions) and validate results using orthogonal techniques (e.g., mass spectrometry alongside NMR) .

- Step 3: Share raw data and step-by-step procedures in supplementary materials for peer validation .

Advanced: How to optimize this compound synthesis protocols using statistical models?

Answer:

- Step 1: Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst concentration) affecting yield .

- Step 2: Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .

- Step 3: Validate predictions with small-scale trials and scale-up adjustments to address mass-transfer limitations .

Basic: What analytical methods are suitable for characterizing this compound's purity?

Answer:

- Step 1: Employ chromatographic techniques (HPLC, GC) to quantify impurities and confirm retention time alignment with standards .

- Step 2: Use spectroscopic methods (FTIR, UV-Vis) to verify functional groups and electronic transitions .

- Step 3: Cross-reference data with literature spectra and report detection limits for transparency .

Advanced: How to integrate computational modeling with experimental data for this compound?

Answer:

- Step 1: Build molecular dynamics (MD) simulations to predict this compound's conformational changes under varying solvent conditions .

- Step 2: Validate models with experimental results (e.g., comparing simulated vs. observed solubility profiles) .

- Step 3: Use machine learning (e.g., QSAR models) to correlate structural features with bioactivity, guiding synthetic modifications .

Basic: How to ensure ethical compliance in this compound research?

Answer:

- Step 1: Adhere to laboratory safety protocols (e.g., fume hood use, waste disposal) and institutional review board (IRB) guidelines for biological testing .

- Step 2: Disclose funding sources and potential conflicts of interest in publications .

- Step 3: Follow open-science practices by depositing data in repositories like Zenodo .

Advanced: What theoretical frameworks apply to this compound's structure-activity relationships?

Answer:

- Step 1: Use PICO framework (Population: this compound analogs; Intervention: Structural modifications; Comparison: Bioactivity; Outcome: Efficacy) to structure hypotheses .

- Step 2: Apply quantum mechanical calculations (DFT) to map electron density and predict reactive sites .

- Step 3: Collaborate with crystallographers to resolve 3D structures and validate computational predictions .

Basic: How to prepare this compound research findings for peer review?

Answer:

- Step 1: Structure manuscripts per journal guidelines (e.g., Beilstein Journal of Organic Chemistry for synthesis studies) with clear sections: Introduction, Methods, Results, Discussion .

- Step 2: Highlight novel contributions (e.g., a new catalytic pathway) and contextualize findings within existing literature .

- Step 3: Address reviewer critiques with data-backed rebuttals and revised experiments if required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.